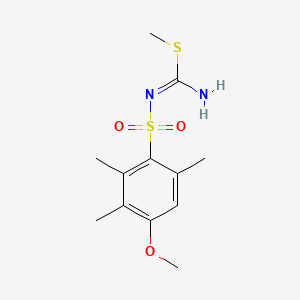
Mtr-S-methylisothiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mtr-S-methylisothiourea is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of thiourea and is often used as a guanidylating agent due to its efficiency in introducing guanidine groups into molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mtr-S-methylisothiourea can be synthesized from 2-methyl-2-thiopseudourea sulfate and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride . The reaction typically involves the use of coupling reagents or metal-catalyzed guanidylation . Another method involves the reaction of cyclic thioureas with ketene dithioacetals to form an organic salt, which then reacts with primary and secondary α-haloketones to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Mtr-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It is commonly used in substitution reactions to introduce guanidine groups into molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Typical reagents include amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products: The major products formed from these reactions include various guanidine derivatives, which are valuable in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
Mtr-S-methylisothiourea has a wide range of scientific research applications:
Chemistry: It is used as a guanidylating agent to synthesize guanidine derivatives.
Biology: It has been studied for its protective effects against nephrotoxicity induced by mechlorethamine.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Mtr-S-methylisothiourea involves its ability to act as a guanidylating agent. It introduces guanidine groups into molecules, which can interact with various molecular targets and pathways. For example, it has been shown to inhibit inducible nitric oxide synthase (iNOS), thereby reducing inflammation and oxidative stress . It also induces apoptosis in herpes simplex virus-infected cells, highlighting its potential antiviral properties .
Comparación Con Compuestos Similares
S-Methylisothiourea hemisulfate salt: Similar in structure and function, used as an inhibitor of inducible nitric oxide synthase.
N,N’-Disubstituted aryl guanidines: Used in similar guanidylation reactions.
Cyclic thioureas: Used in the synthesis of various organic compounds.
Uniqueness: Mtr-S-methylisothiourea stands out due to its high efficiency as a guanidylating agent and its wide range of applications in different fields. Its ability to act as both an anti-inflammatory and antioxidant agent further enhances its value in medicinal research .
Propiedades
Fórmula molecular |
C12H18N2O3S2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate |
InChI |
InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14) |
Clave InChI |
LCARMRMLFMRMAA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/SC)C)C)OC |
SMILES canónico |
CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)

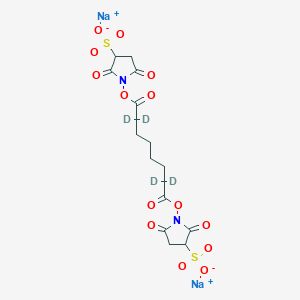
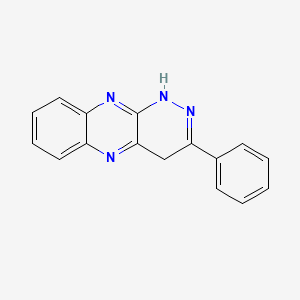
![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
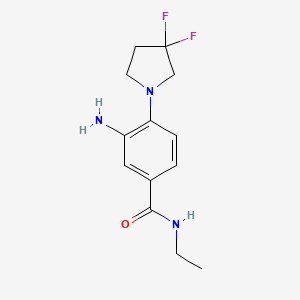
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)
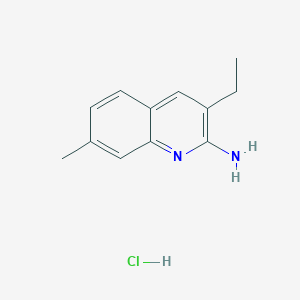
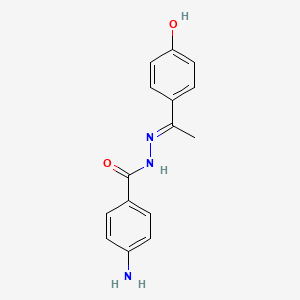
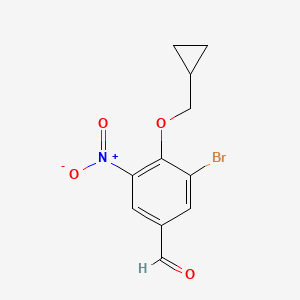
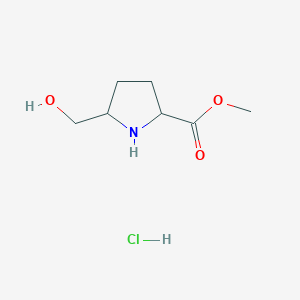
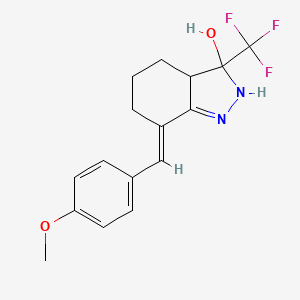

![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
